molecular formula C13H22O3 B12820713 (S)-4-Hydroxy-4-((S)-3-hydroxybutyl)-3,5,5-trimethylcyclohex-2-en-1-one CAS No. 1309362-80-8

(S)-4-Hydroxy-4-((S)-3-hydroxybutyl)-3,5,5-trimethylcyclohex-2-en-1-one

Cat. No.: B12820713
CAS No.: 1309362-80-8
M. Wt: 226.31 g/mol
InChI Key: CWOFGGNDZOPNFG-GXFFZTMASA-N
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Description

(S)-4-Hydroxy-4-((S)-3-hydroxybutyl)-3,5,5-trimethylcyclohex-2-en-1-one is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Hydroxy-4-((S)-3-hydroxybutyl)-3,5,5-trimethylcyclohex-2-en-1-one typically involves multiple steps, including the formation of the cyclohexene ring and the introduction of hydroxyl groups. Common synthetic routes may involve the use of Grignard reagents, aldol condensation, and selective reduction reactions. Reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain high-purity products suitable for research and application.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Hydroxy-4-((S)-3-hydroxybutyl)-3,5,5-trimethylcyclohex-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Reduction of carbonyl groups back to hydroxyl groups using reducing agents such as NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Substitution: Replacement of hydroxyl groups with other functional groups using reagents like SOCl2 (Thionyl chloride) or PBr3 (Phosphorus tribromide).

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require anhydrous conditions and specific solvents like dichloromethane, while reduction reactions may need low temperatures and inert atmospheres to prevent side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can regenerate the original hydroxyl groups.

Scientific Research Applications

(S)-4-Hydroxy-4-((S)-3-hydroxybutyl)-3,5,5-trimethylcyclohex-2-en-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-4-Hydroxy-4-((S)-3-hydroxybutyl)-3,5,5-trimethylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity and function. Additionally, the compound’s unique structure allows it to participate in various biochemical pathways, potentially modulating cellular processes and signaling.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclohexene derivatives with hydroxyl groups, such as:

  • ®-4-Hydroxy-4-(®-3-hydroxybutyl)-3,5,5-trimethylcyclohex-2-en-1-one
  • 4-Hydroxy-4-(3-hydroxypropyl)-3,5,5-trimethylcyclohex-2-en-1-one

Uniqueness

What sets (S)-4-Hydroxy-4-((S)-3-hydroxybutyl)-3,5,5-trimethylcyclohex-2-en-1-one apart is its specific stereochemistry, which can significantly influence its reactivity and interactions with biological molecules. This unique configuration may result in distinct biological activities and applications compared to its similar counterparts.

Properties

CAS No.

1309362-80-8

Molecular Formula

C13H22O3

Molecular Weight

226.31 g/mol

IUPAC Name

(4S)-4-hydroxy-4-[(3S)-3-hydroxybutyl]-3,5,5-trimethylcyclohex-2-en-1-one

InChI

InChI=1S/C13H22O3/c1-9-7-11(15)8-12(3,4)13(9,16)6-5-10(2)14/h7,10,14,16H,5-6,8H2,1-4H3/t10-,13+/m0/s1

InChI Key

CWOFGGNDZOPNFG-GXFFZTMASA-N

Isomeric SMILES

CC1=CC(=O)CC([C@]1(CC[C@H](C)O)O)(C)C

Canonical SMILES

CC1=CC(=O)CC(C1(CCC(C)O)O)(C)C

Origin of Product

United States

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